molecular formula C10H12N4O3 B2566640 1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid CAS No. 2249247-21-8

1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid

Cat. No.: B2566640
CAS No.: 2249247-21-8
M. Wt: 236.231
InChI Key: CONLPZWYRIYKCJ-UHFFFAOYSA-N
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Description

1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a pyrrolidine ring fused with a triazole ring, making it a versatile scaffold in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Final Assembly: The final compound is obtained by coupling the pyrrolidine and triazole intermediates under suitable conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or pyrrolidine derivatives.

Scientific Research Applications

1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure.

    Triazole Derivatives: Compounds like 1,2,3-triazoles and 1,2,4-triazoles share the triazole ring structure.

Uniqueness: 1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring fused with a triazole ring , which enhances its versatility as a scaffold in drug design. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Triazole Ring : Commonly accomplished via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Final Assembly : Coupling of the pyrrolidine and triazole intermediates under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to diverse pharmacological effects:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, as evidenced by morphological changes and DNA fragmentation studies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Activity Type
1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole8Bactericidal
Control (Amoxicillin)4Bactericidal

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it exhibited cytotoxic effects on Jurkat T-cells at nanomolar concentrations, showing similar potency to doxorubicin.

Cell LineIC50 (µM)Mechanism of Action
Jurkat T-cells0.5Induction of apoptosis
MCF-7 (Breast)0.8Cell cycle arrest

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Effects : A recent publication reported that treatment with this compound resulted in significant apoptosis in Jurkat T-cells, characterized by increased caspase activity and mitochondrial membrane depolarization .
  • Antimicrobial Efficacy : Another study focused on its antibacterial properties, showing effective inhibition against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a novel antimicrobial agent .

Properties

IUPAC Name

1-(1-prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-2-9(15)13-4-3-7(5-13)14-6-8(10(16)17)11-12-14/h2,6-7H,1,3-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONLPZWYRIYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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